molecular formula C19H22N4O B2664391 4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile CAS No. 2379953-58-7

4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile

Cat. No. B2664391
CAS RN: 2379953-58-7
M. Wt: 322.412
InChI Key: AQHIODURIAOWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP was initially developed as a potential drug for the treatment of Parkinson's disease, but its use was discontinued due to its toxic effects on the brain. However, MPTP has since been used as a research tool to study the mechanisms of Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile is metabolized in the brain to form MPP+, which selectively damages dopamine-producing neurons in the substantia nigra. MPP+ enters the neurons through the dopamine transporter and inhibits mitochondrial complex I, leading to oxidative stress and cell death. The selective toxicity of this compound to dopamine-producing neurons makes it a valuable tool for studying the mechanisms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to cause selective damage to dopamine-producing neurons in the substantia nigra, leading to the symptoms of Parkinson's disease. This compound-induced neurotoxicity is mediated by the formation of MPP+, which inhibits mitochondrial complex I and leads to oxidative stress and cell death. This compound also causes changes in neurotransmitter levels and alters the expression of various genes involved in neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile as a research tool is its selective toxicity to dopamine-producing neurons, which allows researchers to study the mechanisms of Parkinson's disease in a controlled laboratory setting. However, this compound is a potent neurotoxin and should only be used by experienced researchers in a well-equipped laboratory. Additionally, the use of this compound in animal models of Parkinson's disease has limitations, as the pathology and symptoms of the disease in animals may not fully mimic those in humans.

Future Directions

There are several future directions for research involving 4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of this compound-induced neurotoxicity. Another area of research is the use of this compound as a tool to study the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are exploring the use of this compound in combination with other compounds to enhance its neurotoxic effects and develop more potent research tools.

Synthesis Methods

4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis process involves the use of several hazardous chemicals and should only be carried out by experienced chemists in a well-equipped laboratory.

Scientific Research Applications

4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile has been extensively used as a research tool to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. This compound is metabolized in the brain to form a neurotoxin called MPP+, which selectively damages dopamine-producing neurons in the substantia nigra, leading to the symptoms of Parkinson's disease. By studying the effects of this compound on the brain, researchers can gain insights into the underlying mechanisms of Parkinson's disease and develop new treatments for the condition.

properties

IUPAC Name

4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-15-10-21-19(22-11-15)24-14-18-3-2-8-23(13-18)12-17-6-4-16(9-20)5-7-17/h4-7,10-11,18H,2-3,8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHIODURIAOWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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